molecular formula C10H18O2 B7768076 gamma-Decalactone CAS No. 2825-92-5

gamma-Decalactone

Cat. No.: B7768076
CAS No.: 2825-92-5
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Description

Gamma-Decalactone is a lactone and aroma compound with the chemical formula C₁₀H₁₈O₂. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Preparation Methods

Gamma-Decalactone can be synthesized through biotechnological methods, primarily using the yeast Yarrowia lipolytica. The production process involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Using these parameters, about 2.93 ± 0.33 g/L of this compound can be obtained .

Chemical Reactions Analysis

Gamma-Decalactone undergoes various chemical reactions, including oxidation and reduction. The biotechnological production of this compound involves the β-oxidation of ricinoleic acid. The compound can also undergo ω-oxidation, leading to the formation of ω-dicarboxylic acid after delactonisation . Common reagents used in these reactions include enzymes and microorganisms such as Yarrowia lipolytica.

Scientific Research Applications

Flavoring Agent in the Food Industry

GDL is widely recognized as a key flavor compound, particularly in the production of fruit flavors. It is predominantly utilized in:

  • Natural Flavoring : GDL is a significant component in peach flavoring, often produced by microbial fermentation using yeast strains such as Sporidiobolus sp.. This yeast can efficiently convert substrates like glycerol into GDL, making it a sustainable option for flavor production .
  • Food Additives : Its pleasant aroma makes it suitable for use in various food products, enhancing the sensory experience of consumers. The use of GDL in food formulations can improve flavor profiles without the need for synthetic additives.

Fragrance Industry

In the fragrance sector, GDL is employed for its aromatic properties:

  • Perfume Composition : GDL is incorporated into perfumes and scented products to impart a fruity note. Its stability and compatibility with other fragrance components make it a valuable ingredient .
  • Safety Assessments : Comprehensive safety assessments have confirmed that GDL is non-mutagenic and poses minimal risk when used in cosmetics and personal care products .

Biotechnological Applications

The production of GDL through biotechnological methods has gained traction due to its efficiency and sustainability:

  • Microbial Production : Research has demonstrated that yeasts like Yarrowia lipolytica can produce GDL from various substrates, including castor oil and glycerol. Optimization of fermentation conditions has led to significant increases in GDL yield .
  • Industrial Scale Production : Strategies for enhancing GDL biosynthesis are being developed to facilitate large-scale production, which could reduce reliance on synthetic processes and lower environmental impact .

Health and Safety Considerations

GDL's safety profile has been extensively evaluated:

  • Toxicity Studies : It has been assessed for genotoxicity, reproductive toxicity, and respiratory toxicity, with findings indicating that it is safe for use in food and cosmetic applications .
  • Environmental Impact : The biodegradability of GDL contributes to its appeal as an eco-friendly alternative in various formulations.

Table 1: Summary of Key Studies on this compound Production

StudyMethodologyKey Findings
Dufossé et al. (2002)Microbial fermentationDemonstrated efficient production of GDL by Sporidiobolus sp. from glycerol .
MDPI Study (2022)BiotransformationIdentified optimal conditions for GDL synthesis using Yarrowia lipolytica, achieving high yields from castor oil .
RIFM Safety Assessment (2019)Toxicological evaluationConfirmed non-mutagenic properties of GDL, supporting its use in consumer products .

Mechanism of Action

The mechanism of action of gamma-Decalactone involves its biosynthesis through enzymatic pathways. The fatty acid desaturase FaFAD1 gene has been identified as a key player in the production of this compound in ripening fruits. This gene is specifically expressed in ripe fruits and its expression correlates with the presence of this compound. The production of this compound is naturally controlled by the expression of genes involved in the biosynthetic pathway of lactones .

Comparison with Similar Compounds

Gamma-Decalactone is similar to other lactones such as delta-Decalactone and gamma-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific biosynthetic pathway and the genes involved in its production. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 4-Decanolide .

Biological Activity

Gamma-decalactone, a cyclic ester with the chemical formula C₁₀H₁₈O₂, is known for its pleasant peach-like aroma and has been extensively studied for its biological activities. This article reviews the various biological properties of this compound, including its antimicrobial, antifungal, and insect deterrent activities, as well as its potential applications in biotechnology.

Chemical Structure and Properties

This compound is characterized by a 10-membered lactone ring. Its structure allows it to interact with various biological systems, leading to a range of biological activities. The compound is often synthesized through biotechnological methods using microorganisms such as Yarrowia lipolytica.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Candida albicansInhibition of growth
Aspergillus nigerInhibition of growth

In a study by PLOS ONE, this compound was shown to inhibit the growth of these microorganisms effectively, indicating its potential as a natural preservative or therapeutic agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has been found to inhibit fungal growth. It was particularly effective against filamentous fungi such as Aspergillus niger, which is known for causing spoilage in food products. This antifungal activity suggests potential applications in food preservation and safety.

Insect Deterrent Activity

This compound's biological activity extends to its role as an insect deterrent. It has been studied for its effects on aphids, specifically Myzus persicae. The compound demonstrated a significant deterrent effect on aphid probing behavior during feeding phases.

  • Deterrence Mechanism : The effectiveness of this compound in deterring aphids is influenced by the size of the lactone ring and the enantiomeric purity of the compound. The (–)-(S)-enantiomer was particularly noted for its activity .

Study on Aphid Deterrence

A study published in PLOS ONE examined the impact of this compound on aphid behavior. The findings indicated that while δ-decalactone had little effect, this compound significantly restrained aphid probing during ingestion phases. This suggests that this compound could be utilized in agricultural practices to manage pest populations without resorting to synthetic pesticides .

Biotechnological Applications

Recent advancements in biotechnology have focused on enhancing the synthesis of this compound through microbial fermentation processes. A study highlighted improvements in production yields using engineered strains of Yarrowia lipolytica. The optimization strategies included adjusting pH levels and carbon source concentrations to maximize biotransformation efficiency .

Q & A

Basic Research Questions

Q. What are the primary synthetic and biosynthetic pathways for gamma-decalactone production, and how do their yields compare under controlled conditions?

this compound is synthesized via chemical routes (e.g., cyclization of ricinoleic acid derivatives) or biosynthetically through microbial biotransformation using Yarrowia lipolytica or Sporidiobolus salmonicolor. Biosynthetic methods often utilize ricinoleic acid as a substrate, with yields influenced by strain engineering and process optimization (e.g., pH, aeration). Chemical synthesis typically achieves higher purity but requires costly catalysts and generates waste, whereas biotransformation is sustainable but faces bottlenecks in lactone recovery and metabolic flux control .

Q. Which analytical methods are most effective for quantifying this compound in complex biological matrices?

Gas chromatography (GC) with flame ionization or mass spectrometry detection is the gold standard. Internal standards like γ-undecalactone improve accuracy, and sample preparation involves acidification (to lactonize precursors) followed by solvent extraction (e.g., dichloromethane). Recent studies report detection thresholds as low as 11 ppb .

Q. How should researchers handle this compound safely in laboratory settings?

While non-irritating under normal conditions, prolonged exposure may cause respiratory or dermal irritation. Use fume hoods, nitrile gloves, and adsorbents (e.g., vermiculite) for spills. Avoid discharge into water systems due to potential ecological toxicity .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions between beta-oxidation activity and this compound yield in Yarrowia lipolytica?

Overexpression of acyl-CoA oxidase enhances beta-oxidation but paradoxically reduces lactone production due to catabolic consumption. Strategies include:

  • Temporal gene regulation : Inducing thiolase activity post-lactone synthesis.
  • Compartmentalization : Using peroxisome-deficient strains to limit degradation.
  • Co-substrate supplementation : Adding decanoic acid to shift metabolic equilibrium .

Q. What experimental designs optimize this compound biotransformation productivity?

The Taguchi robust design and Doehlert factorial methods are effective for multifactorial optimization. Key parameters include:

  • pH : 6.0–7.0 to balance enzyme activity and cell viability.
  • Adsorption systems : Vermiculite or Amberlite XAD-4 increase lactone recovery by 40–60% via in-situ adsorption (Table 4).
  • Oxygen transfer : Critical for Y. lipolytica; use stirred-tank reactors with aeration rates of 1.0–1.5 vvm .

Q. Why do some microbial strains exhibit this compound production-consumption dynamics, and how can this be modeled?

Lactone degradation is linked to carbon source availability and redox state. Kinetic models incorporating Monod and Luedeking-Piret equations predict production phases. For example, Sporidiobolus ruinenii consumes lactone under Eh7 < −200 mV, necessitating redox-controlled fermentation .

Q. How do adsorption kinetics vary across materials for this compound separation, and what factors dictate adsorbent selection?

Amberlite XAD-4 shows the highest initial adsorption rate (3.23 g/g·min) due to hydrophobic interactions, while vermiculite offers cost-effectiveness. Key factors:

  • Pore size : >10 nm for lactone accessibility.
  • pH stability : Adsorbents must withstand acidic media (pH 3–4).
  • Regeneration potential : Ethanol washing restores 85–90% capacity .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound biosynthesis studies?

  • Strain validation : Use ATCC-certified Y. lipolytica strains (e.g., W29 or H222).
  • Standardized media : Modified YPD with 2% ricinoleic acid methyl ester.
  • Data reporting : Include batch variability, GC calibration curves, and error margins (e.g., ±0.23 g/L in triplicate runs) .

Q. How can microencapsulation improve this compound stability in food-related applications?

Spray-drying with maltodextrin or gum arabic achieves 70–80% encapsulation efficiency. Key parameters:

  • Inlet temperature : 160–180°C to prevent lactone volatilization.
  • Carrier-to-core ratio : 4:1 for optimal retention. Surface adhesion issues are mitigated by post-drying fluidized bed coating .

Q. Data Interpretation Challenges

Q. How should researchers address discrepancies between in vitro enzyme assays and in vivo lactone production?

In vitro assays (e.g., beta-oxidation activity) may not reflect intracellular substrate competition or transcriptional regulation. Use multi-omics (transcriptomics/metabolomics) to identify rate-limiting steps and validate with chemostat cultures under steady-state conditions .

Properties

IUPAC Name

5-hexyloxolan-2-one
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3
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InChI Key

IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC1CCC(=O)O1
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID4022109
Record name gamma-Decanolactone
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Molecular Weight

170.25 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour
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Boiling Point

114.00 to 116.00 °C. @ 0.50 mm Hg
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Decalactone
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Density

0.950-0.955
Record name gamma-Decalactone
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Vapor Pressure

0.00512 [mmHg]
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CAS No.

706-14-9, 2825-92-5
Record name γ-Decalactone
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Synthesis routes and methods I

Procedure details

About 1.69 g. (0.015 mole) octene-1 and 8.1 g. (0.03 mole) manganic acetate were added to 73 ml. glacial acetic acid and the mixture sealed in a tube. No potassium acetate was used. The tube was placed in an oil bath maintained at 138° C., and after 4 hours the characteristic dark brown color due to manganic ion disappeared. The reaction was stopped and the reaction mixture worked up by extracting with ether and water. Gamma-n-hexyl-butyrolactone was obtained in a yield of 2.0 g., comprising 78% of theory.
Quantity
0.015 mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an autoclave (a volume of 1 L) was charged 349 g (3.0 mol) of n-heptanol and 0.06 g (0.27 mmol) of zinc bromide. The mixture was heated and stirred at 165° C. Into the mixture in this state was injected a mixed liquor of 57 g (0.66 mol) of methyl acrylate and 9.9 g (0.068 mol) of di-t-butylperoxide over 6 hours. The resulting mixture was stirred at the temperature for further 1 hour. Subsequently, unreacted n-heptanol was distilled off followed by vacuum distillation, yielding γ-decalactone. Gas chromatographic analysis showed that the yield of γ-decalactone was 69%. The resulting γ-decalactone was plastic-like in odor and acidulous, which indicated an inferior aroma.
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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